molecular formula C17H14ClFN2S B11271930 5-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-1-methyl-1H-imidazole

5-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-1-methyl-1H-imidazole

Cat. No.: B11271930
M. Wt: 332.8 g/mol
InChI Key: JQHYNQXJWIREHD-UHFFFAOYSA-N
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Description

5-(4-CHLOROPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1-METHYL-1H-IMIDAZOLE is a synthetic organic compound belonging to the imidazole class of heterocycles. Imidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-CHLOROPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1-METHYL-1H-IMIDAZOLE typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

    Thioether Formation: The sulfanyl group is introduced via a thiolation reaction, often using thiol reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the aromatic substituents, potentially altering the electronic properties of the compound.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nucleophiles like amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced imidazole derivatives

    Substitution: Functionalized aromatic rings

Scientific Research Applications

5-(4-CHLOROPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1-METHYL-1H-IMIDAZOLE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-(4-CHLOROPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1-METHYL-1H-IMIDAZOLE involves its interaction with molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-BROMOPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1-METHYL-1H-IMIDAZOLE
  • 5-(4-CHLOROPHENYL)-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1-METHYL-1H-IMIDAZOLE

Uniqueness

The presence of both 4-chlorophenyl and 4-fluorophenyl groups in 5-(4-CHLOROPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1-METHYL-1H-IMIDAZOLE imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents.

Properties

Molecular Formula

C17H14ClFN2S

Molecular Weight

332.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-1-methylimidazole

InChI

InChI=1S/C17H14ClFN2S/c1-21-16(13-4-6-14(18)7-5-13)10-20-17(21)22-11-12-2-8-15(19)9-3-12/h2-10H,11H2,1H3

InChI Key

JQHYNQXJWIREHD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1SCC2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl

Origin of Product

United States

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